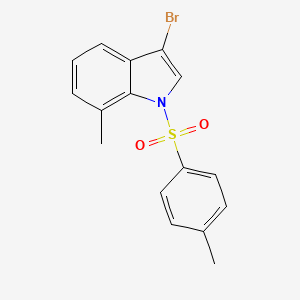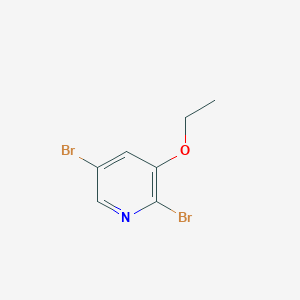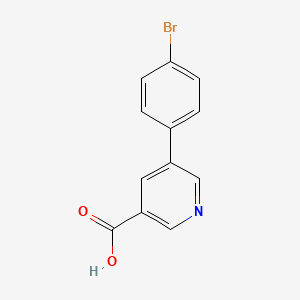
Methyl 2-carbamoylbenzoate
Vue d'ensemble
Description
Methyl 2-carbamoylbenzoate is a synthetic compound that belongs to the class of benzoic acid derivatives. It has a molecular weight of 179.18 and its molecular formula is C9H9NO3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H9NO3 . The average mass is 179.173 Da and the monoisotopic mass is 179.058243 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Applications De Recherche Scientifique
Controlled Delivery of Bioactive Compounds
Methyl 2-carbamoylbenzoate has been researched for its applications in the controlled delivery of bioactive compounds. Studies have shown that the release of active molecules, such as volatile tertiary alcohols, can be influenced by structural and physico-chemical parameters of macromolecular conjugates involving 2-carbamoylbenzoates. This research demonstrates that understanding these parameters is crucial for designing efficient macromolecular conjugates for bioactive compound delivery (Trachsel et al., 2009).
Nanoparticle Carriers in Agriculture
Methyl 2-benzimidazole carbamate, a compound related to this compound, has been utilized in agricultural applications, particularly in the formation of solid lipid nanoparticles and polymeric nanocapsules. These carrier systems offer advantages like altered release profiles of fungicides, reduced environmental toxicity, and improved transfer to the site of action. This innovation provides new options for treating and preventing fungal diseases in plants (Campos et al., 2015).
Anticancer Applications
Research into the anticancer properties of methyl 2-benzimidazole carbamate, closely related to this compound, has revealed its potential in inhibiting cancer cell proliferation. This compound, known as carbendazim, suppresses microtubule dynamics, leading to cell cycle arrest in cancer cells. Its efficacy against various human cancer cell lines, including drug-resistant and p53-deficient lines, highlights its potential as an antitumor agent (Yenjerla et al., 2009).
Photodecomposition in Environmental Studies
The photodecomposition of carbendazim, a related compound, has been studied in various aquatic environments. These studies are crucial for understanding the environmental impact and degradation behavior of this fungicide, particularly in water sources. The kinetic analysis of its photodecomposition provides insights into its stability and breakdown products in natural environments (Panadés et al., 2000).
Biodegradation by Microorganisms
The isolation and characterization of carbendazim-degrading microorganisms, such as Rhodococcus erythropolis, indicate the potential for bioremediation strategies using these bacteria. Such studies are significant in addressing environmental contamination by fungicides and exploring natural degradation pathways (Zhang et al., 2013).
Electrochemical Properties
The electrochemical properties of related benzimidazole carbamates, like albendazole, have been studied for their applications in analytical chemistry and pharmaceutical analysis. Understanding the oxidation characteristics and chromatographic profiles of these compounds aids in the development of more accurate and efficient methods for drug estimation and quality control (Gibson et al., 2016).
Safety and Hazards
Methyl 2-carbamoylbenzoate is classified under the GHS07 category . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures in case of ingestion or contact with skin or eyes .
Propriétés
IUPAC Name |
methyl 2-carbamoylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOHVJNFBQBFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(1H-Imidazol-2-YL)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3043619.png)
![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)









![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)